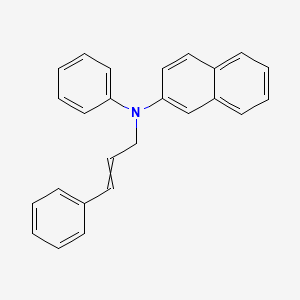
N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine: is an organic compound that belongs to the class of aromatic amines This compound features a naphthalene ring substituted with a phenylprop-2-en-1-yl group and a phenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with cinnamyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine is used as a building block in organic synthesis. It is employed in the preparation of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It is investigated for its ability to interact with specific biological targets and pathways.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- N-Phenyl-N-(2-phenylethyl)naphthalen-2-amine
- N-Phenyl-N-(3-phenylpropyl)naphthalen-2-amine
- N-Phenyl-N-(3-phenylprop-2-yn-1-yl)naphthalen-2-amine
Uniqueness: N-Phenyl-N-(3-phenylprop-2-en-1-yl)naphthalen-2-amine is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct electronic and steric properties. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
195614-90-5 |
|---|---|
Molekularformel |
C25H21N |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-phenyl-N-(3-phenylprop-2-enyl)naphthalen-2-amine |
InChI |
InChI=1S/C25H21N/c1-3-10-21(11-4-1)12-9-19-26(24-15-5-2-6-16-24)25-18-17-22-13-7-8-14-23(22)20-25/h1-18,20H,19H2 |
InChI-Schlüssel |
DJTOODSBRFVTID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCN(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



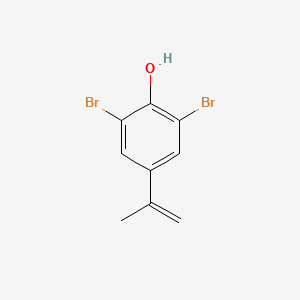
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
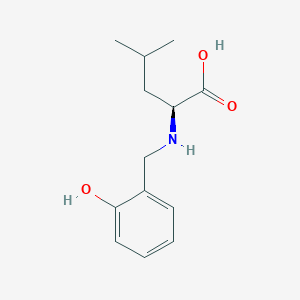
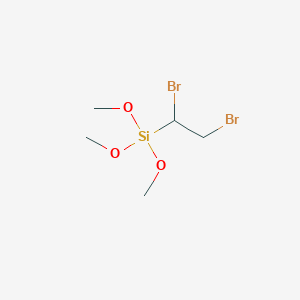
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)

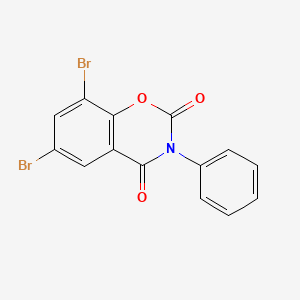
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
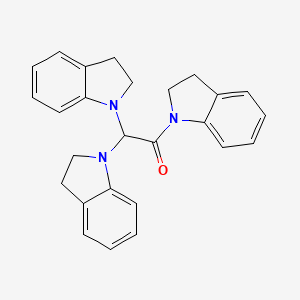
![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
